(4S)-4-Benzyl-L-glutamic acid
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Description
“(4S)-4-Benzyl-L-glutamic acid” is a chemical compound with the molecular formula C12H15NO4 . It contains a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic carboxylic acids, 1 aliphatic primary amine, and 2 hydroxyl groups .
Synthesis Analysis
The synthesis of “(4S)-4-Benzyl-L-glutamic acid” or similar compounds has been discussed in several studies. For instance, a study on the synthesis of 4-(3-fluoropropyl)-glutamic acid stereoisomers, which are structurally similar to “(4S)-4-Benzyl-L-glutamic acid”, has been reported . The synthesis involved starting from protected L- and D-glutamate derivatives in three steps .Molecular Structure Analysis
The molecular structure of “(4S)-4-Benzyl-L-glutamic acid” includes a benzyl group attached to the 4th carbon of the glutamic acid . The compound has a molecular weight of 237.252 Da and a monoisotopic mass of 237.100113 Da .Scientific Research Applications
Biomedical and Therapeutic Applications
(4S)-4-Benzyl-L-glutamic acid, as part of the γ-Poly-glutamic acid (γ-PGA) family, is highlighted for its biomedical applications due to its biocompatibility, biodegradability, and non-toxic nature. γ-PGA and its derivatives have shown promise in various medical fields, including as metal chelators, drug carriers, gene vectors, vaccine adjuvants, materials for tissue engineering, and contrast agents for imaging purposes. These applications stem from γ-PGA's water solubility, biocompatibility, and edible qualities, making it a suitable candidate for green and environmentally friendly biological materials in medicine (Wang et al., 2020).
Environmental and Industrial Applications
Apart from its medical applications, (4S)-4-Benzyl-L-glutamic acid, via its relation to γ-PGA, plays a significant role in environmental and industrial sectors. Its biodegradable nature makes γ-PGA an emerging biopolymer of commercial interest, with applications spanning from food and pharmaceuticals to water treatment. The fermentative production of γ-PGA has been established on an industrial scale, showcasing its potential in various applications beyond medicine. Studies emphasize the need for further development to explore this biopolymer's full commercial and academic potential (Bajaj & Singhal, 2011).
properties
IUPAC Name |
(2S,4S)-2-amino-4-benzylpentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCFYQUZTYQTJN-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428803 |
Source
|
Record name | (4S)-4-Benzyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-Benzyl-L-glutamic acid | |
CAS RN |
129446-71-5 |
Source
|
Record name | (4S)-4-Benzyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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